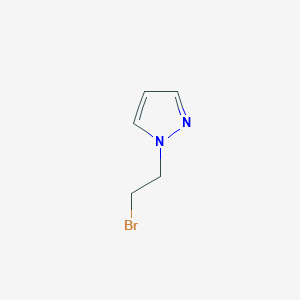

1-(2-bromoethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSTUXCXMBDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348993 | |

| Record name | 1-(2-bromoethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119291-22-4 | |

| Record name | 1-(2-bromoethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 1 2 Bromoethyl 1h Pyrazole

N-Alkylation Reactions of 1H-Pyrazole with Bromoethylating Agents

The most common and direct method for synthesizing 1-(2-bromoethyl)-1H-pyrazole is the N-alkylation of 1H-pyrazole with a suitable bromoethylating agent, typically 1,2-dibromoethane (B42909). This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole (B372694) ring attacks the electrophilic carbon of the bromoethyl group.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of the di-substituted byproduct, 1,2-bis(pyrazol-1-yl)ethane. Key parameters that are often optimized include the base, solvent, temperature, and reagent stoichiometry.

Research on similar pyrazole alkylations has shown that using an excess of the bromoethylating agent, such as 1,2-dibromoethane, can effectively suppress the formation of the di-alkylated product. For instance, a molar ratio of 1:5 (pyrazole to 1,2-dibromoethane) has been reported to be effective. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) being commonly employed to deprotonate the pyrazole, thereby enhancing its nucleophilicity.

Table 1: Typical Reaction Conditions for N-Alkylation of Pyrazoles with 1,2-dibromoethane

| Parameter | Condition | Rationale | Source |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates pyrazole, increasing its nucleophilicity. | |

| Solvent | Acetonitrile (B52724) or DMF | Polar aprotic solvents facilitate Sɴ2 reactions. | |

| Temperature | 50-82°C (Reflux) | Ensures a reasonable reaction rate and complete conversion. | |

| Molar Ratio | 1:5 (Pyrazole:1,2-dibromoethane) | Excess dibromoethane minimizes di-alkylation. | |

| Reaction Time | 14-18 hours | Allows for the reaction to proceed to completion. |

Investigation of Catalytic and Solvent Effects on Yield and Selectivity

The choice of catalyst and solvent can significantly influence the yield and selectivity of the N-alkylation reaction. Phase transfer catalysis (PTC) has emerged as an efficient method for the N-alkylation of pyrazoles. tandfonline.com This technique often utilizes a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) chloride (TBAC), to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. PTC methods can offer advantages such as shorter reaction times and the ability to conduct reactions at room temperature.

The solvent's polarity plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are frequently used as they can effectively solvate the cation of the base while not strongly solvating the pyrazole anion, thus enhancing its reactivity. researchgate.net Studies have shown that DMF can be a particularly effective solvent for pyrazole alkylation, leading to high yields at temperatures around 80°C. researchgate.net Some research also indicates that nonpolar solvents may lead to better conversion rates in certain catalytic systems. rsc.org

Alternative Synthetic Routes to the this compound Scaffold

While direct N-alkylation is prevalent, alternative synthetic strategies exist for constructing the this compound scaffold.

One approach involves a two-step process starting with the reaction of 1H-pyrazole with 2-bromoethanol (B42945) in the presence of a base to form 1-(2-hydroxyethyl)-1H-pyrazole. The subsequent conversion of the hydroxyl group to a bromide using a brominating agent like phosphorus tribromide or hydrobromic acid yields the target compound.

Another strategy involves the construction of the pyrazole ring itself with the bromoethyl side chain already incorporated. This can be achieved through the cyclocondensation of a hydrazine (B178648) derivative bearing a 2-bromoethyl group with a suitable 1,3-dicarbonyl compound.

Furthermore, the dehydrochlorination of 1-(2-chloroethyl)pyrazoles, which can be synthesized by N-alkylation with 1,2-dichloroethane, can produce 1-vinylpyrazoles. nih.gov While this leads to a vinyl group instead of a bromoethyl group, it represents an alternative pathway to a related and potentially convertible scaffold.

Scalable Synthesis and Process Intensification Strategies

For the large-scale production of this compound, process intensification strategies are essential to improve efficiency, safety, and cost-effectiveness. Continuous flow chemistry offers a promising alternative to traditional batch processing. afinitica.commdpi.com Flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. The smaller reaction volumes within a flow system also enhance safety, particularly for exothermic reactions.

One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also significantly improve process efficiency. smolecule.com For instance, a one-pot approach could involve the in situ formation of a pyrazole precursor followed by its immediate N-alkylation.

The use of solid-supported catalysts, such as basic modified molecular sieves, has also been explored for pyrazole alkylation. researchgate.netelectronicsandbooks.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for potential catalyst recycling, which is highly advantageous for industrial-scale synthesis.

Mechanistic Investigations of Chemical Transformations Involving 1 2 Bromoethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a primary alkyl bromide in the 2-position of the N1-substituent makes 1-(2-bromoethyl)-1H-pyrazole susceptible to nucleophilic attack at the carbon atom bearing the bromine. These reactions can proceed via either intramolecular or intermolecular pathways, leading to a variety of functionalized pyrazole (B372694) derivatives.

Intramolecular reactions of this compound provide a facile route to fused heterocyclic systems. A prominent example is the base-mediated dehydrohalogenation to form 1-vinyl-1H-pyrazole. This reaction is believed to proceed through an E2 elimination mechanism, where a base abstracts a proton from the carbon adjacent to the pyrazole ring, followed by the concerted elimination of the bromide ion.

In cases where a nucleophilic group is present on the pyrazole ring itself, intramolecular nucleophilic substitution can occur. For instance, the treatment of 1-(2-bromoethyl)-5-hydroxy-3-methyl-1H-pyrazole with a base does not lead to the expected vinylpyrazole but instead results in the formation of 2,3-dihydro-6-methylpyrazolo[3,2-b]oxazole. nih.gov This transformation involves the deprotonation of the hydroxyl group, followed by an intramolecular Williamson ether synthesis-type reaction.

Table 1: Intramolecular Cyclization Reactions of this compound Derivatives

| Starting Material | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium Hydroxide (B78521), Ethanol | 1-vinyl-1H-pyrazole | E2 Elimination |

The bromoethyl moiety of this compound readily undergoes intermolecular nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of diverse functional groups. These reactions typically follow an SN2 mechanism, involving a backside attack of the nucleophile on the carbon atom attached to the bromine, leading to an inversion of configuration if the carbon were chiral.

Nitrogen, oxygen, and sulfur nucleophiles have all been successfully employed in these derivatization reactions. For example, reaction with amines leads to the formation of N-substituted 2-(1H-pyrazol-1-yl)ethanamines, while alkoxides and thiols yield the corresponding ethers and thioethers, respectively. These functionalized pyrazoles are valuable intermediates in medicinal chemistry and materials science.

Table 2: Intermolecular Derivatizations of this compound

| Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | 2-(1H-pyrazol-1-yl)ethanamine |

| Sodium Methoxide (NaOCH₃) | 1-(2-methoxyethyl)-1H-pyrazole |

Radical-Mediated Transformations and Electron Transfer Chemistry

While ionic reactions of this compound are more common, radical-mediated transformations offer alternative pathways for its functionalization. The carbon-bromine bond can be homolytically cleaved under radical conditions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis, to generate a 2-(1H-pyrazol-1-yl)ethyl radical.

This radical intermediate can then participate in various radical reactions, including cyclizations and intermolecular additions. For instance, tin-free radical cyclization methodologies, often initiated by visible light photoredox catalysis, could potentially be applied to this compound derivatives bearing an unsaturated moiety, leading to the formation of novel fused-ring systems. rsc.org

Electron transfer processes can also play a role in the chemistry of this compound. Single-electron transfer (SET) from a suitable donor to the molecule could lead to the formation of a radical anion, which could then fragment to release a bromide ion and the 2-(1H-pyrazol-1-yl)ethyl radical. This radical could then undergo further reactions as described above.

Pyrazole Ring Functionalization and Reactivity Modulation

The pyrazole ring in this compound is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The directing effect of the two nitrogen atoms and the N-alkyl substituent influences the regioselectivity of these reactions. Generally, electrophilic attack occurs preferentially at the C4 position of the pyrazole ring.

Common electrophilic substitution reactions such as nitration and halogenation can be performed on the pyrazole ring. For example, nitration with a mixture of nitric and sulfuric acid is expected to yield 1-(2-bromoethyl)-4-nitro-1H-pyrazole. chiralen.combldpharm.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C4 position. The presence of the 1-(2-bromoethyl) group may have a modest electronic effect on the pyrazole ring, but is not expected to significantly alter the inherent regioselectivity of electrophilic substitution.

Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-bromoethyl)-4-nitro-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | 1-(2-bromoethyl)-4-bromo-1H-pyrazole |

Strategies for Dehalogenation and Carbon-Carbon Bond Formation

The bromine atom of the bromoethyl moiety can be removed through dehalogenation reactions or utilized in carbon-carbon bond-forming reactions. Reductive dehalogenation can be achieved using various reagents, with tributyltin hydride being a classic example that proceeds via a radical chain mechanism. youtube.comorganic-chemistry.org In this process, a tributyltin radical abstracts the bromine atom to form the 2-(1H-pyrazol-1-yl)ethyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to give 1-ethyl-1H-pyrazole.

The formation of organometallic reagents, such as Grignard reagents, provides a powerful tool for subsequent carbon-carbon bond formation. The insertion of magnesium into the carbon-bromine bond of this compound would generate the corresponding Grignard reagent, 2-(1H-pyrazol-1-yl)ethylmagnesium bromide. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex substituents. Furthermore, this Grignard reagent could potentially participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to form bonds with sp²-hybridized carbon atoms.

Table 4: Potential Carbon-Carbon Bond Forming Reactions

| Reagent/Reaction Type | Intermediate | Subsequent Electrophile | Product |

|---|---|---|---|

| Magnesium (Grignard formation) | 2-(1H-pyrazol-1-yl)ethylmagnesium bromide | Formaldehyde | 3-(1H-pyrazol-1-yl)propan-1-ol |

Application of 1 2 Bromoethyl 1h Pyrazole in Advanced Synthetic Chemistry and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of a reactive alkyl bromide on the pyrazole (B372694) nitrogen atom makes 1-(2-bromoethyl)-1H-pyrazole an exceptionally useful precursor for the synthesis of a wide array of complex organic molecules. The bromoethyl moiety serves as a versatile handle for introducing various functional groups via nucleophilic substitution reactions, while the pyrazole core provides a stable aromatic scaffold with unique electronic and steric properties.

The bromine atom in this compound is readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of polysubstituted pyrazole derivatives. This reactivity allows for the introduction of functionalities such as amines, azides, thiols, and cyanides, thereby creating a library of pyrazole-containing compounds with tailored properties.

The general reaction scheme involves the treatment of this compound with a suitable nucleophile, often in the presence of a base to neutralize the generated hydrobromic acid. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity. For instance, reaction with secondary amines leads to the formation of N,N-disubstituted 2-(1H-pyrazol-1-yl)ethanamines, which are valuable intermediates in pharmaceutical chemistry. Similarly, reaction with sodium azide (B81097) provides 1-(2-azidoethyl)-1H-pyrazole, a precursor for triazole-containing pyrazole derivatives via click chemistry.

| Nucleophile | Product | Typical Reaction Conditions | Yield (%) |

|---|---|---|---|

| Piperidine | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole | K₂CO₃, Acetonitrile (B52724), Reflux | 85-95 |

| Sodium Azide | 1-(2-Azidoethyl)-1H-pyrazole | DMF, 80 °C | 90-98 |

| Sodium Thiophenolate | 1-(2-(Phenylthio)ethyl)-1H-pyrazole | Ethanol, Room Temperature | 80-90 |

| Potassium Cyanide | 3-(1H-Pyrazol-1-yl)propanenitrile | DMSO, 90 °C | 75-85 |

The bifunctional nature of this compound also allows for its use as a synthon in the construction of more complex fused and spiro-heterocyclic systems. Through carefully designed reaction sequences, both the bromoethyl group and the pyrazole ring can participate in cyclization reactions.

For the synthesis of fused heterocyclic systems, a common strategy involves the initial substitution of the bromide with a nucleophile that also contains a reactive site capable of undergoing a subsequent intramolecular cyclization onto the pyrazole ring or a substituent on the pyrazole ring. For example, reaction with an appropriate amino-substituted precursor can lead to the formation of pyrazolo-fused diazepines or piperazines, which are scaffolds of significant interest in medicinal chemistry. One notable reaction is the intramolecular cyclization of 1-(2-bromoethyl)-5-hydroxypyrazoles, which under basic conditions can lead to the formation of 2,3-dihydropyrazolo[3,2-b]oxazoles .

The synthesis of spiro-heterocycles can be envisioned through multi-step sequences where the ethylpyrazole moiety is first attached to a cyclic precursor. Subsequent intramolecular reactions can then lead to the formation of a spirocyclic junction. While direct examples starting from this compound are not extensively reported, its derivatives serve as key intermediates in such transformations.

Design and Synthesis of Novel Ligands for Coordination Chemistry

The pyrazole moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The presence of the bromoethyl group in this compound provides a convenient anchor point for the synthesis of more elaborate and functionalized N-donor ligands.

By reacting this compound with various nitrogen-containing nucleophiles, a diverse family of chelating ligands can be synthesized. For example, reaction with other heterocyclic amines, such as pyridine (B92270) or imidazole (B134444) derivatives, can lead to the formation of bidentate or tridentate ligands. These "N-pivot" ligands, where a flexible ethyl linker connects two or more donor sites, have been shown to exhibit interesting coordination properties, often leading to the formation of stable metal complexes jmaterenvironsci.com.

| Reactant | Ligand Type | Potential Coordination Sites |

|---|---|---|

| 2-Aminopyridine | Bidentate (N,N') | Pyrazole N2, Pyridine N |

| Bis(pyrazol-1-yl)methane | Tridentate (N,N',N'') | Three Pyrazole N2 atoms |

| Ethylenediamine | Tetradentate (N,N',N'',N''') | Two Pyrazole N2, Two Amine N |

The flexibility of the ethyl linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability is crucial in the design of catalysts and functional materials where the coordination environment of the metal ion plays a critical role.

Metal complexes derived from pyrazole-based ligands have found widespread applications in catalysis. The electronic properties of the pyrazole ring can be tuned by introducing substituents, which in turn influences the catalytic activity of the corresponding metal complex. Ligands derived from this compound can be used to support a variety of catalytically active metals, including palladium, copper, and ruthenium.

In homogeneous catalysis, these complexes can be employed in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The ability to systematically modify the ligand structure by varying the nucleophile used in the initial substitution reaction allows for the fine-tuning of the catalyst's performance.

For heterogeneous catalysis, the bromoethyl group can be utilized to graft the pyrazole ligand onto a solid support, such as silica (B1680970) or a polymer resin. This immobilization of the catalyst facilitates its separation from the reaction mixture and allows for its reuse, which is a key advantage in industrial processes. The pyrazole unit acts as the coordinating site for the metal, while the ethyl linker provides a flexible tether to the solid support.

Incorporation into Polymeric Materials and Functional Architectures

The versatility of this compound extends to the field of materials science, where it can be used as a monomer or a precursor to functional monomers for the synthesis of novel polymers and functional materials.

A key derivative of this compound in polymer chemistry is 1-vinylpyrazole, which can be readily synthesized via dehydrobromination of the parent compound using a base such as potassium hydroxide (B78521) nih.gov. 1-Vinylpyrazole is a valuable monomer that can undergo radical, cationic, and coordination polymerization to produce a variety of pyrazole-containing polymers. These polymers exhibit interesting properties, such as thermal stability and metal-coordinating ability, making them suitable for applications in areas like gas separation membranes, coatings, and as supports for catalysts.

Furthermore, the bromoethyl group itself can be used in polymerization reactions. For example, it can participate in polycondensation reactions with difunctional nucleophiles to form pyrazole-containing polyesters, polyamides, or polyethers. Alternatively, the pyrazole unit can be incorporated as a pendant group on a polymer backbone by first preparing a functionalized monomer from this compound and then polymerizing it. These functional polymers can find applications as metal-ion scavengers, flame retardants, or as components in stimuli-responsive materials.

The incorporation of pyrazole units into porous organic polymers has also been shown to bestow new functionalities, leading to excellent performance in applications such as iodine capture and as supports for nanoparticles in catalysis.

Computational and Theoretical Studies on the Reactivity and Structure of 1 2 Bromoethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in defining the molecular architecture and electronic landscape of 1-(2-bromoethyl)-1H-pyrazole. These studies offer a granular view of the molecule's geometry, stability, and the distribution of its electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. eurasianjournals.comeurasianjournals.com For this compound, DFT calculations, often using the B3LYP functional, are utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations are fundamental for understanding the molecule's stable three-dimensional conformation.

The energy landscapes, also mapped out using DFT, reveal the relative energies of different conformers and the energy barriers for conformational changes. This information is vital for predicting the most likely shapes the molecule will adopt under various conditions.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.36 |

| C5-N1 Bond Length (Å) | 1.38 |

| N1-C6 Bond Length (Å) | 1.47 |

| C6-C7 Bond Length (Å) | 1.53 |

Note: The data in this table is representative and intended for illustrative purposes, as specific computational studies on this compound are not widely available.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. acs.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.orgtaylorandfrancis.com For pyrazole derivatives, the analysis of FMOs helps in understanding their behavior as nucleophiles or electrophiles. researchgate.netaip.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: The data in this table is representative and intended for illustrative purposes, as specific computational studies on this compound are not widely available.

Mechanistic Pathway Elucidation via Transition State Analysis

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions involving pyrazole derivatives. wuxiapptec.com Transition state analysis, in particular, allows for the detailed examination of the energy profile of a reaction, including the identification of intermediates and the calculation of activation energies.

For reactions such as the alkylation of pyrazoles, computational studies can predict the regioselectivity (i.e., whether the reaction occurs at the N1 or N2 position of the pyrazole ring). wuxiapptec.com By calculating the energies of the transition states for different reaction pathways, chemists can determine the most favorable route. For instance, in the alkylation of a generic pyrazole, the calculated activation energies for N1 and N2 methylation were found to be 6.4 kcal/mol and 9.4 kcal/mol, respectively, favoring N1 alkylation. wuxiapptec.com However, the use of a different alkylating agent, chloroacetamide, reversed this selectivity due to stabilizing hydrogen bond interactions in the transition state for N2 alkylation. wuxiapptec.com

Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are essential for the structural elucidation of molecules. uncw.edufrontiersin.orgescholarship.org Theoretical calculations of NMR chemical shifts for pyrazole and its derivatives have been performed using various methods, including ab initio and DFT approaches. researchgate.netasrjetsjournal.org

These predictions, when compared with experimental spectra, can confirm the structure of a newly synthesized compound or help in assigning the correct stereochemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts. uncw.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Exemplary Data)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | 7.5 |

| H4 | 6.3 |

| H5 | 7.8 |

| H6 (CH₂) | 4.5 |

Note: The data in this table is representative and intended for illustrative purposes, as specific computational studies on this compound are not widely available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com For flexible molecules like this compound, MD simulations can explore the conformational space, revealing the different shapes the molecule can adopt and the transitions between them. nih.govresearchgate.net

These simulations also provide insights into intermolecular interactions, such as how the molecule might interact with solvent molecules or other reactants. This information is crucial for understanding its behavior in solution and for designing experiments. For pyrazole-containing compounds, MD simulations have been used to explore their binding modes with biological targets. nih.govresearchgate.nettandfonline.com

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 2 Bromoethyl 1h Pyrazole and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-(2-bromoethyl)-1H-pyrazole, providing a highly accurate measurement of its molecular weight. This precision allows for the determination of the elemental formula, confirming the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). For this compound (C₅H₇BrN₂), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

Beyond molecular weight, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. researchgate.net In electron ionization (EI), the this compound molecule will form a molecular ion, which then undergoes fragmentation through characteristic pathways. The goal of interpreting mass spectra is to identify the structure of the molecular ion by examining these fragment pieces. whitman.edu The fragmentation is dependent on the molecule's structure and bond energies, resulting in a unique and reproducible spectrum. whitman.edu

Key fragmentation routes for pyrazoles often involve the cleavage of the heterocyclic ring. researchgate.net A predominant feature in the fragmentation of the parent pyrazole (B372694) is the expulsion of a hydrogen cyanide (HCN) molecule. researchgate.net For this compound, fragmentation is also expected to occur at the bromoethyl side chain. Common fragmentation pathways would include:

Loss of the ethyl group: Cleavage of the N-CH₂ bond.

Loss of a bromine radical: Leading to the formation of a [M-Br]⁺ ion.

Alpha-cleavage: Fission of the C-C bond in the ethyl chain.

Ring fragmentation: Expulsion of HCN or N₂, characteristic of many nitrogen-containing heterocycles. researchgate.net

The "nitrogen rule" is applicable, which states that a molecule with an even number of nitrogen atoms, such as pyrazole, will have an even nominal molecular weight. whitman.edu

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₅H₇⁷⁹BrN₂ | 173.9847 | Molecular ion (with ⁷⁹Br) |

| [M+2]⁺˙ | C₅H₇⁸¹BrN₂ | 175.9826 | Molecular ion (with ⁸¹Br) |

| [M-HCN]⁺˙ | C₄H₆⁷⁹BrN | 146.9711 | Loss of hydrogen cyanide from the pyrazole ring |

| [M-Br]⁺ | C₅H₇N₂ | 95.0660 | Loss of a bromine radical |

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D, and Solid-State) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides unambiguous confirmation of the molecular structure by mapping the connectivity of all atoms.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the three protons on the pyrazole ring and the four protons of the bromoethyl side chain. The pyrazole protons (H3, H4, and H5) will appear as distinct multiplets in the aromatic region. mdpi.com The ethyl protons will exhibit a characteristic pattern of two triplets, resulting from the coupling between the adjacent methylene (B1212753) (CH₂) groups.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show five signals: three for the pyrazole ring carbons and two for the ethyl chain carbons.

2D NMR: When 1D NMR spectra are complex, 2D NMR techniques are used to resolve ambiguities. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show a clear correlation between the two methylene groups of the ethyl chain, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms they are directly attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. ipb.pt

Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR (ssNMR) can be employed. This technique is particularly useful for studying polymorphism, identifying different crystalline forms, and understanding intermolecular interactions in the solid state. acs.orgacs.org It can provide information that is complementary to that obtained by X-ray diffraction. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C3-H | ~7.5 (d) | ~139 | C5, C4 |

| C4-H | ~6.3 (t) | ~106 | C3, C5 |

| C5-H | ~7.6 (d) | ~129 | C3, C4, N-CH₂ |

| N-CH₂ -CH₂Br | ~4.5 (t) | ~45 | C5, CH₂Br |

*Predicted values are based on typical shifts for pyrazole derivatives and are relative to a standard (e.g., TMS). Actual values may vary depending on the solvent and experimental conditions.

Chromatographic Techniques (HPLC, GC-MS, SFC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby enabling both its purification and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used extensively for real-time monitoring of reaction progress. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light. rsc.org This allows for the determination of the optimal reaction time and conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the synthesized compound. ejbps.com The compound is passed through a column under high pressure, and its retention time is measured. A pure compound will ideally show a single, sharp peak. By integrating the peak area, the purity can be quantified with high accuracy (e.g., >99%). Different detector types, such as UV-Vis, can be used depending on the chromophoric nature of the compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. researchgate.net It is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are fragmented and detected, providing a mass spectrum for each component. This allows for the separation and simultaneous identification of the main product and any volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be seen as a hybrid of GC and HPLC and is particularly useful for the separation of chiral compounds and for preparative-scale purifications due to faster separation times and reduced solvent usage compared to HPLC.

Table 3: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Information Obtained | Phase |

|---|---|---|---|

| TLC | Reaction Monitoring | Qualitative assessment of reaction completion, identification of major components | Solid-Liquid |

| HPLC | Purity Assessment | Quantitative purity (% area), retention time | Solid-Liquid |

| GC-MS | Purity Assessment & Identification | Retention time, molecular weight and fragmentation pattern of volatile components | Gas-Solid/Liquid |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. These two techniques are often complementary. epequip.comspectroscopyonline.com What is a strong signal in IR may be weak in Raman, and vice-versa, providing a more complete vibrational profile of the molecule. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes (stretching, bending, rocking). For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to:

C-H stretching: Aromatic C-H stretches from the pyrazole ring (typically >3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (typically <3000 cm⁻¹).

C=N and C=C stretching: Vibrations from the pyrazole ring skeleton, usually appearing in the 1400-1600 cm⁻¹ region. researchgate.net

Ring modes: In-plane and out-of-plane bending vibrations of the pyrazole ring in the fingerprint region (<1400 cm⁻¹).

C-Br stretching: A characteristic band for the carbon-bromine bond, typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the pyrazole ring and the C-C and C-Br bonds, which may be weak in the IR spectrum. The combination of both techniques provides a robust fingerprint for the identification and characterization of the compound. spectroscopyonline.com

Table 4: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3150 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂-CH₂- | 2850 - 2960 | IR, Raman |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 | IR, Raman |

| CH₂ Bend (Scissoring) | -CH₂-CH₂- | ~1465 | IR |

| C-H In-plane Bend | Pyrazole Ring | 1000 - 1300 | IR |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uni-ulm.de This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of the molecular structure and stereochemistry.

The analysis requires a suitable single crystal of the compound, which is irradiated with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined. ub.edu

While a crystal structure for this compound itself is not detailed, the structure of a close derivative, Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, has been reported. iucr.orgnih.gov This structure provides valuable insight into the expected solid-state conformation of the this compound moiety.

Key findings from the analysis of this derivative include:

Molecular Geometry: Precise bond lengths and angles for the pyrazole ring and the bromoethyl side chain were determined. iucr.orgnih.gov

Conformation: The dihedral angles describing the orientation of the substituents relative to the pyrazole ring were established.

Intermolecular Interactions: The crystal packing was shown to be stabilized by weak intermolecular C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking interactions between pyrazole and benzene (B151609) rings. iucr.orgnih.gov

Such an analysis for this compound would definitively confirm its structure and reveal how the molecules pack in the crystal lattice, providing insights into intermolecular forces that govern its physical properties.

Table 5: Selected Crystallographic Data for the Derivative Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate iucr.orgnih.gov

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₅H₁₇BrN₂O₃ | Elemental composition of the asymmetric unit |

| Crystal System | Monoclinic | The crystal lattice system |

| Space Group | P2₁/c | The symmetry of the crystal structure |

| Dihedral Angle | 5.63 (2)° | Angle between the benzene and pyrazole rings |

Future Research Directions and Emerging Opportunities in 1 2 Bromoethyl 1h Pyrazole Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The future of 1-(2-bromoethyl)-1H-pyrazole chemistry is intrinsically linked to the development of novel synthetic methods that offer greater efficiency, selectivity, and functional group tolerance. The bromoethyl moiety is a reactive handle ripe for exploitation in a variety of transformations.

One significant pathway is the dehydrohalogenation of this compound to furnish 1-vinylpyrazole. nih.gov This reaction opens the door to the rich chemistry of vinylpyrazoles, which can participate in polymerization and various cycloaddition reactions. Future work could focus on developing milder and more efficient catalytic systems for this elimination reaction, potentially using non-metallic catalysts to enhance the green profile of the process.

Moreover, the carbon-bromine bond is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. The application of modern catalytic systems, which have been extensively used for pyrazole (B372694) derivatives in general, presents a significant opportunity. nih.govorganic-chemistry.org Research into palladium-catalyzed reactions like Suzuki and Heck couplings, or copper-catalyzed C-N and C-O bond-forming reactions, could vastly expand the library of accessible derivatives. nih.gov Visible-light photoredox catalysis, a rapidly emerging field, could also enable novel transformations under exceptionally mild conditions, such as radical-based additions and cyclizations. organic-chemistry.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | 1-(2-arylethyl)-1H-pyrazole |

| Heck Coupling | Pd(PPh₃)₄ | 1-(alkenylethyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | CuI, L-proline | 1-(2-aminoethyl)-1H-pyrazole derivative |

| Dehydrohalogenation | Potassium Hydroxide (B78521) | 1-vinylpyrazole |

The exploration of iron-catalyzed regioselective syntheses and ruthenium-catalyzed oxidative C-N coupling methods, which have shown promise for other pyrazoles, could also be adapted for reactions involving the this compound scaffold. nih.gov These advanced catalytic systems would not only create novel molecular architectures but also do so with higher precision and efficiency.

Development of Advanced Materials with Tunable Properties

The unique electronic and coordination properties of the pyrazole ring make it an attractive component for advanced materials. ias.ac.in The this compound derivative is a particularly promising monomer for the synthesis of functional polymers and materials, with the bromoethyl group serving as a key point for polymerization or grafting.

Future research could focus on the synthesis of pyrazole-containing polymers, such as polyamides or conjugated polymers. ias.ac.in These materials could exhibit interesting optical and electronic properties, finding applications as sensors, in electrophotography, or as components in photovoltaic devices. ias.ac.in The properties of these polymers could be finely tuned by co-polymerization with other monomers or by post-polymerization modification of the pyrazole ring. The hydrophilic and coordinating nature of the pyrazole unit could also be exploited to create materials for metal ion sensing or extraction. ias.ac.innih.gov

The covalent attachment of this compound onto surfaces or into the structure of metal-organic frameworks (MOFs) represents another emerging opportunity. Such functionalized materials could be designed for applications in catalysis, gas storage, or as selective sensors. The pyrazole moiety's ability to act as a ligand for metal atoms is a key feature that can be leveraged in the design of these advanced materials. nih.gov

Integration into Sustainable Chemical Processes

The principles of green chemistry are becoming increasingly central to chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.org There is significant opportunity to integrate these principles into both the synthesis and application of this compound.

Recent advancements in the green synthesis of pyrazole scaffolds highlight methods that avoid hazardous reagents, employ eco-friendly solvents like water and ethanol, use renewable energy sources such as microwaves and ultrasound, and incorporate recyclable catalysts. nih.govbenthamdirect.comnih.gov For instance, the synthesis of pyrazoles using nano-ZnO or ammonium (B1175870) chloride as green catalysts in aqueous or renewable solvents exemplifies this shift. nih.govjetir.org Applying these strategies to the N-alkylation of pyrazole with 1,2-dibromoethane (B42909) could lead to a more sustainable manufacturing process for this compound. Phase-transfer catalysis in water is another promising green method for this type of transformation. nih.gov

Beyond its own synthesis, this compound can be a key reactant in green synthetic protocols like multicomponent reactions (MCRs). nih.govmdpi.com MCRs are one-pot processes that combine multiple reactants to form a complex product in a single step, thereby enhancing atom economy and reducing waste. nih.gov Designing MCRs that incorporate this compound would be a powerful strategy for building molecular complexity in an environmentally benign manner. The use of energy-efficient techniques, such as microwave-assisted and ultrasonic-assisted synthesis, can further reduce the environmental impact by shortening reaction times and lowering energy consumption. nih.govmdpi.com

Synthetic Approaches to this compound-derived Chemical Probes

Chemical probes are small molecules designed to selectively interact with biological targets like proteins, enabling the study of their function in complex cellular environments. nih.gov The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are promising candidates for probe development. nih.govbenthamscience.comresearchgate.net this compound is an excellent starting material for synthesizing such probes due to the reactive C-Br bond, which allows for facile conjugation to other molecular fragments.

Future research will likely focus on the rational design and synthesis of pyrazole-based probes for various biological targets. The synthetic strategy typically involves a nucleophilic substitution reaction where the bromide is displaced by a functional moiety. This could be:

A targeting ligand: A molecule known to bind to a specific protein of interest, often containing a nucleophilic group like an amine or thiol.

A reporter tag: A fluorescent dye or a biotin (B1667282) molecule to allow for visualization or isolation of the target protein.

A reactive group: For creating covalent inhibitors or activity-based probes.

For example, a fluorescent probe could be synthesized by reacting this compound with an amino-functionalized fluorophore. Similarly, an affinity probe could be generated by linking it to a known inhibitor scaffold. The versatility of this approach allows for the creation of a diverse chemical toolbox to investigate a wide range of biological questions. nih.govnih.gov

Table 2: Proposed Synthetic Strategies for Chemical Probes from this compound

| Probe Type | Functional Moiety (Nucleophile) | Linkage Formed | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Amino-functionalized coumarin | C-N Bond | Cellular imaging and localization studies |

| Affinity Probe | Thiol-containing kinase inhibitor | C-S Bond (Thioether) | Target engagement and pulldown assays |

| Biotinylated Probe | Biotin-amine | C-N Bond | Protein enrichment for proteomic analysis |

By leveraging these synthetic strategies, researchers can develop novel chemical probes to elucidate biological pathways and validate new drug targets, underscoring the significant future potential of this compound in chemical biology and medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-bromoethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via alkylation of 1H-pyrazole with 1,2-dibromoethane. A method involves refluxing 1H-pyrazole with sodamide (NaNH₂) in dry toluene to generate a reactive intermediate, followed by alkylation with 1,2-dibromoethane. Optimization includes maintaining a 1:1.4 molar ratio of pyrazole to sodamide, controlling reaction temperature (110–120°C), and using anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~70–80% product .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer: Structural confirmation requires:

- ¹H/¹³C NMR : To identify proton environments (e.g., ethylenic protons at δ 3.8–4.2 ppm, pyrazole ring protons at δ 6.3–7.5 ppm) and carbon assignments.

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (M.W. 191.03 g/mol).

- X-ray crystallography : ORTEP-3 software is used to visualize and refine crystal structures, confirming bond angles and spatial arrangement .

Advanced: How can regioselectivity challenges during N-alkylation of pyrazole derivatives be addressed to ensure correct substitution?

Answer: Regioselectivity is influenced by steric and electronic factors. To favor alkylation at the N1 position:

- Use bulky bases (e.g., NaNH₂) to deprotonate the pyrazole ring selectively.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction specificity.

- Monitor reaction progress via TLC to terminate before secondary alkylation occurs .

Advanced: What strategies mitigate decomposition of the bromoethyl group during storage or subsequent reactions?

Answer: The bromoethyl group is prone to hydrolysis or elimination. Mitigation strategies include:

- Storing the compound under argon at –20°C in amber vials.

- Using freshly distilled solvents (e.g., dry DMF or THF) for downstream reactions.

- Avoiding prolonged heating (>60°C) during synthetic steps to prevent β-elimination .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR signals) when analyzing this compound derivatives?

Answer: Contradictions may arise from rotamers or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity.

- HPLC analysis : Using a reverse-phase C18 column (e.g., Newcrom R1) with isocratic elution (acetonitrile/water) to assess purity (>95%) and identify byproducts .

Advanced: What are effective methods for functionalizing the bromoethyl moiety to create complex architectures?

Answer: The bromine atom can be substituted via:

- Nucleophilic substitution : React with amines (e.g., dimethylamine) to form tertiary amines for ligand synthesis.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups.

- Click chemistry : Azide-alkyne cycloaddition to generate triazole-linked hybrids .

Advanced: How to design pyrazole-based ligands incorporating the bromoethyl group for coordination chemistry applications?

Answer: Replace the bromine atom with chelating groups:

- Synthesize 1-(2-dimethylaminoethyl)-1H-pyrazole by reacting with dimethylamine, which serves as a (N,N')-donor ligand for Pt(II) or Pd(II) complexes.

- Characterize coordination geometry using UV-Vis, cyclic voltammetry, and single-crystal XRD .

Basic: What are the key considerations when scaling up the synthesis for multi-gram preparations?

Answer: Critical factors include:

- Temperature control : Use jacketed reactors to maintain reflux conditions uniformly.

- Excess alkylating agent : 1.5 equivalents of 1,2-dibromoethane to drive reaction completion.

- Purification scalability : Replace column chromatography with recrystallization (ethanol/water) for cost-effective isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.